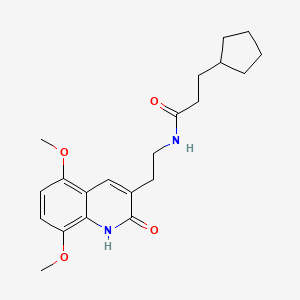![molecular formula C28H28FN3O5S B2654400 N-(4-fluorobenzyl)-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide CAS No. 865656-09-3](/img/no-structure.png)
N-(4-fluorobenzyl)-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorobenzyl)-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide is a useful research compound. Its molecular formula is C28H28FN3O5S and its molecular weight is 537.61. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorobenzyl)-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorobenzyl)-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
Research in the area of pyrimidine derivatives synthesis demonstrates a broad interest in developing novel compounds with potential therapeutic applications. For example, studies on the synthesis of new pyrimidine and fused pyrimidine derivatives explore the chemical pathways to obtain these compounds, providing a foundation for further exploration of similar compounds (Mahmoud et al., 2011). Another study focuses on the microwave-assisted synthesis of fluorinated coumarin–pyrimidine hybrids as potent anticancer agents, highlighting the potential of using advanced synthesis techniques for creating compounds with enhanced biological activities (Hosamani et al., 2015).
Biological Activity
Several studies have explored the biological activities of pyrimidine derivatives. For instance, isoxazole derivatives of benzo[d]thiazol-2-amine were synthesized and evaluated for their cytotoxicity, demonstrating potential as anti-cancer agents through mechanisms involving cell cycle regulation and apoptosis via mitochondrial-dependent pathways (Kumbhare et al., 2014). This research suggests that compounds with similar structural motifs may have applicability in cancer research and treatment.
Molecular Docking and Structural Analysis
The use of molecular docking and structural analysis techniques is prevalent in the study of pyrimidine derivatives to understand their interaction with biological targets. For example, a study on the synthesis, X-ray crystal structure, and molecular docking of a novel hepatitis B (HBV) inhibitor provides insights into how these compounds can be designed to interact specifically with viral proteins, offering a pathway to developing targeted therapies for infectious diseases (Ivashchenko et al., 2019).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-fluorobenzyl)-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide involves the condensation of 5-formyl-2-methoxybenzaldehyde with 2-amino-4,6-dioxo-1,2-dihydrothieno[3,2-d]pyrimidine-3-carboxylic acid, followed by the reaction of the resulting intermediate with 4-fluorobenzylamine and hexanoyl chloride.", "Starting Materials": [ "5-formyl-2-methoxybenzaldehyde", "2-amino-4,6-dioxo-1,2-dihydrothieno[3,2-d]pyrimidine-3-carboxylic acid", "4-fluorobenzylamine", "hexanoyl chloride" ], "Reaction": [ "Step 1: Condensation of 5-formyl-2-methoxybenzaldehyde with 2-amino-4,6-dioxo-1,2-dihydrothieno[3,2-d]pyrimidine-3-carboxylic acid in the presence of a base such as potassium carbonate or sodium hydroxide to form the intermediate 1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetic acid.", "Step 2: Reaction of the intermediate with 4-fluorobenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the amide intermediate N-(4-fluorobenzyl)-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide.", "Step 3: Reaction of the amide intermediate with hexanoyl chloride in the presence of a base such as triethylamine to form the final product N-(4-fluorobenzyl)-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide." ] } | |
CAS番号 |
865656-09-3 |
製品名 |
N-(4-fluorobenzyl)-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide |
分子式 |
C28H28FN3O5S |
分子量 |
537.61 |
IUPAC名 |
N-[(4-fluorophenyl)methyl]-6-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide |
InChI |
InChI=1S/C28H28FN3O5S/c1-37-24-11-8-20(18-33)15-21(24)17-32-23-12-14-38-26(23)27(35)31(28(32)36)13-4-2-3-5-25(34)30-16-19-6-9-22(29)10-7-19/h6-12,14-15,18H,2-5,13,16-17H2,1H3,(H,30,34) |
InChIキー |
OSJFRSIHTGNLNK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C=O)CN2C3=C(C(=O)N(C2=O)CCCCCC(=O)NCC4=CC=C(C=C4)F)SC=C3 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




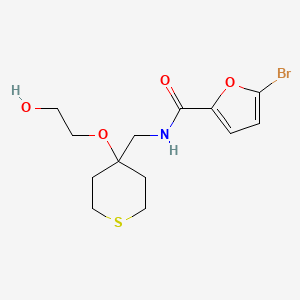


![2-methyl-5-(o-tolyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2654325.png)
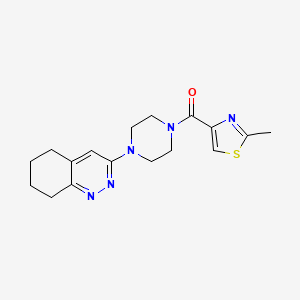
![6-[(4-chlorophenyl)methylsulfanyl]-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2654329.png)
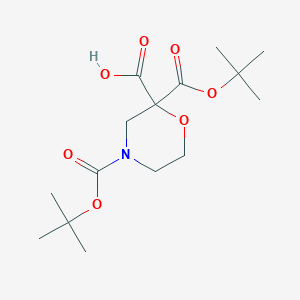
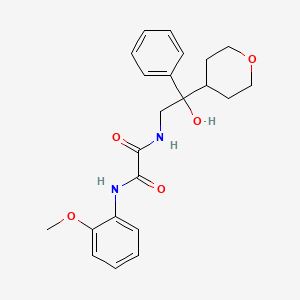
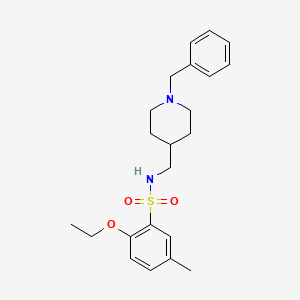
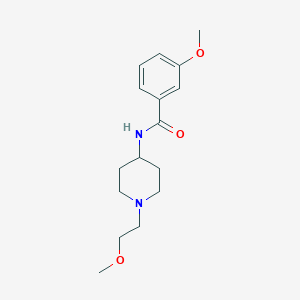
![5-chloro-1-methyl-3-(trifluoromethyl)-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-1H-pyrazole](/img/structure/B2654336.png)

